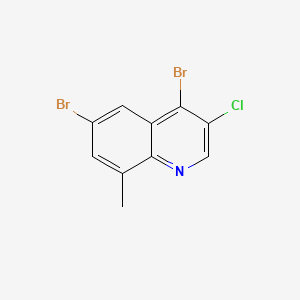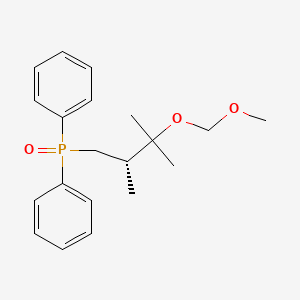
2-(3-broMophenoxy)-5-nitropyriMidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenoxy)-5-nitropyrimidine: is an organic compound that features a bromophenoxy group attached to a nitropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromophenoxy)-5-nitropyrimidine typically involves the reaction of 3-bromophenol with 5-nitropyrimidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenoxy group, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various chemical transformations.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a wide range of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the bromophenoxy group.
Reduction: Amino derivatives of the nitropyrimidine ring.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(3-Bromophenoxy)-5-nitropyrimidine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound can be used to study the effects of bromophenoxy and nitropyrimidine derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-5-nitropyrimidine involves its interaction with specific molecular targets. The bromophenoxy group can participate in various binding interactions, while the nitropyrimidine ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
3-Bromopyridine: An aryl bromide used as a building block in organic synthesis.
2-(3-Bromophenoxy)-N,N-dimethylethanamine: A compound with similar structural features used in various chemical transformations.
1-(3-Bromophenoxy)acetone: Another bromophenoxy derivative with applications in organic synthesis.
Uniqueness: 2-(3-Bromophenoxy)-5-nitropyrimidine is unique due to the presence of both a bromophenoxy group and a nitropyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1292515-67-3 |
|---|---|
Molecular Formula |
C10H6BrN3O3 |
Molecular Weight |
296.08 |
IUPAC Name |
2-(3-bromophenoxy)-5-nitropyrimidine |
InChI |
InChI=1S/C10H6BrN3O3/c11-7-2-1-3-9(4-7)17-10-12-5-8(6-13-10)14(15)16/h1-6H |
InChI Key |
LYKUIDWPGKFLLE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)OC2=NC=C(C=N2)[N+](=O)[O-] |
Synonyms |
2-(3-broMophenoxy)-5-nitropyriMidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B572707.png)



